molecular formula C4H2BrClS B1265590 2-Bromo-5-chlorothiophene CAS No. 2873-18-9

2-Bromo-5-chlorothiophene

Cat. No.: B1265590
CAS No.: 2873-18-9
M. Wt: 197.48 g/mol
InChI Key: ZFAJPWYXLYGUJU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene is an organic compound with the molecular formula C4H2BrClS. It is a halogen-substituted thiophene, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. This compound is a yellow crystalline powder with a pungent odor and is used in various fields of organic synthesis .

Synthetic Routes and Reaction Conditions:

    Halogenation of Thiophene: One common method involves the halogenation of thiophene. Thiophene is first chlorinated to form 2-chlorothiophene, which is then brominated to yield this compound. The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron(III) chloride[][2].

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-chlorothiophene with a brominating agent like sodium bromide in the presence of a suitable solvent[][2].

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine and chlorine to thiophene under specific temperature and pressure conditions to maximize yield and purity[2][2].

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-chlorothiophene is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its structure allows for the development of various bioactive agents, particularly those targeting inflammation and microbial infections.

Case Study: Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For example, in vitro tests against Escherichia coli showed that certain derivatives had IC50 values ranging from 51.4 to 79.13 μg/mL.

CompoundIC50 (μg/mL)Activity
2b51.4Most Potent
2c52.1Potent
3f56.5Moderate
3c56.2Moderate
2d58.0Moderate

This highlights the potential of this compound in developing new antibacterial agents.

Agricultural Chemicals

In agriculture, this compound is incorporated into formulations for herbicides and fungicides, enhancing crop protection and yield. Its halogenated structure contributes to the efficacy of these agrochemicals by improving their stability and activity against pests and diseases.

Material Science

The compound's unique electronic properties make it valuable in material science, particularly in developing conductive polymers and organic electronic devices.

Research Insights:
Studies utilizing density functional theory (DFT) have analyzed the electronic properties of this compound derivatives, correlating theoretical predictions with experimental data to explore their reactivity and potential applications in advanced materials.

Research in Organic Chemistry

As a building block in synthetic organic chemistry, this compound facilitates the synthesis of more complex organic compounds. Its ability to undergo various reactions makes it a vital component in research aimed at discovering new chemical entities.

Environmental Applications

Research into the environmental applications of this compound focuses on its potential for developing sustainable chemical processes. Studies are investigating its role in creating environmentally friendly methods for synthesizing other compounds, contributing to greener chemistry practices.

Summary of Findings

The diverse applications of this compound underscore its importance in various scientific fields:

  • Pharmaceuticals: Intermediate for anti-inflammatory and antimicrobial agents.
  • Agriculture: Component in agrochemical formulations.
  • Material Science: Development of conductive polymers and devices.
  • Organic Chemistry: Building block for complex syntheses.
  • Environmental Science: Potential for sustainable chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiophene involves its interaction with various molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are crucial for its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorothiophene
  • 2-Chloro-5-bromothiophene
  • 2-Iodo-5-chlorothiophene

Comparison: 2-Bromo-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogen-substituted thiophenes. For instance, 2-Bromo-5-fluorothiophene has a different reactivity due to the presence of fluorine, which is more electronegative than chlorine. This affects the compound’s behavior in substitution and addition reactions .

Biological Activity

2-Bromo-5-chlorothiophene is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

This compound can be synthesized through various methods, including the Suzuki cross-coupling reaction. This reaction facilitates the formation of more complex thiophene derivatives, which exhibit enhanced biological activities. The compound has a molecular formula of C4H2BrClSC_4H_2BrClS and a molecular weight of approximately 197.47 g/mol .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against Escherichia coli showed that several derivatives of this compound had IC50 values ranging from 51.4 to 79.13 μg/mL. Specifically, the derivative 2-chloro-5-(4-methoxyphenyl) thiophene (2b) was identified as the most potent, with an IC50 value of 51.4 μg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundIC50 (μg/mL)Activity
2b51.4Most Potent
2c52.1Potent
3f56.5Moderate
3c56.2Moderate
2d58.0Moderate

Antioxidant Activity

In addition to its antibacterial effects, this compound has shown promising antioxidant activity. Compounds derived from it displayed significant nitric oxide (NO) scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions . The antioxidant properties were assessed using various assays, revealing that compounds with lower IC50 values exhibited stronger antioxidant capabilities.

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 (μg/mL)Activity
2a77Significant
2d76.26Significant
3c79.13Moderate

Case Studies

A notable study focused on synthesizing various derivatives of this compound through selective arylation methods. The results indicated that these derivatives not only retained the biological activities of the parent compound but also exhibited enhanced reactivity due to modifications at the thiophene ring .

Another investigation utilized density functional theory (DFT) to analyze the electronic properties and molecular geometries of these compounds, correlating theoretical predictions with experimental data to better understand their reactivity and potential applications in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-5-chlorothiophene in cross-coupling reactions?

  • Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing derivatives of this compound. For example, it reacts with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under palladium catalysis to yield biaryl thiophene derivatives. Key steps include using anhydrous solvents (e.g., THF), controlled temperature (80–100°C), and purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 6.85–7.06 ppm correspond to thiophene protons, with coupling constants (J = 3.6–8.4 Hz) indicating substitution patterns.
  • Mass Spectrometry (MS) : ESI(+) mode shows a molecular ion peak at m/z 255 [M+H]+, confirming the molecular weight.
  • TLC : Monitor reaction progress using silica plates with 5% EtOAc/hexane (Rf ≈ 0.22) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

  • Methodological Answer : Column chromatography with silica gel and a gradient eluent (e.g., hexane/EtOAc) is standard. For thermally sensitive analogs, low-temperature storage (0–6°C) is advised to prevent decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in CAS registry numbers for this compound?

  • Methodological Answer : Cross-referencing authoritative databases is critical. For instance, lists CAS RN 2873-18-9, while cites 14495-51-3. Researchers should validate via the CAS Common Chemistry database or EPA DSSTox, noting discrepancies in synthesis protocols or isomer identification .

Q. What strategies optimize regioselective functionalization of this compound?

  • Methodological Answer :

  • Halogen Dance Reactions : Exploit the bromine atom’s mobility under basic conditions to reposition substituents.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during coupling.
  • Catalytic Systems : Optimize palladium/ligand ratios (e.g., Pd(PPh3)4) to enhance cross-coupling efficiency .

Q. How can this compound derivatives be designed for biological activity studies?

  • Methodological Answer : Incorporate pharmacophores (e.g., methoxy or nitro groups) via Suzuki coupling. For enzyme inhibition assays (e.g., methionine aminopeptidase), evaluate derivatives using kinetic assays (IC50 measurements) and molecular docking to predict binding affinities .

Q. What analytical approaches address competing reaction pathways in thiophene functionalization?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC.
  • Computational Modeling : Use DFT calculations to compare activation energies for bromine vs. chlorine substitution.
  • Isotopic Labeling : Track regioselectivity using <sup>13</sup>C-labeled reagents .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis under inert atmospheres (N2/Ar) to exclude oxidation artifacts.
  • Multi-Lab Validation : Collaborate with independent labs to verify NMR/MS data.
  • Database Cross-Validation : Compare results with NIST Chemistry WebBook or PubChem entries .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation (similar to 2-bromothiophenol protocols) .

Properties

IUPAC Name

2-bromo-5-chlorothiophene
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InChI

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFAJPWYXLYGUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2BrClS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70182887
Record name 2-Bromo-5-chlorothiophene
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Molecular Weight

197.48 g/mol
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Physical Description

Clear light yellow or pink-orange liquid; [Acros Organics MSDS]
Record name 2-Bromo-5-chlorothiophene
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CAS No.

2873-18-9
Record name 2-Bromo-5-chlorothiophene
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Record name 2-Bromo-5-chlorothiophene
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Record name 2-bromo-5-chlorothiophene
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Record name 2-BROMO-5-CHLOROTHIOPHENE
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Synthesis routes and methods

Procedure details

By a procedure similar to that described in Example 3, at a temperature of 480° C, from 2-chloro-5-bromothiophene and hydrogen sulphide taken in the molar ratio of 2:1 respectively, di(2-chloro-5-thienyl)sulphide is obtained in the quantity of 17 percent by weight with respect to the starting quantity and 30 percent by weight for the reacted 2-chloro-5-bromothiophene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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